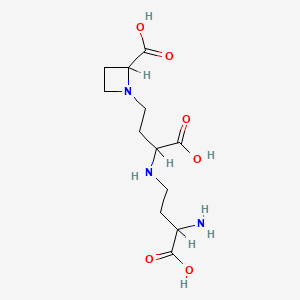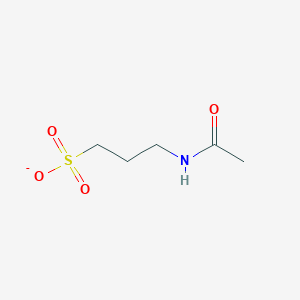
2-Benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzofuran-1,3-dione: , furan-2,5-dione , and 2-(2-hydroxyethoxy)ethanol 2-(2-hydroxyethoxy)ethanol is a glycol ether used as a solvent and in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Catalytic Oxidation of Naphthalene: This method involves the catalytic oxidation of naphthalene in the presence of vanadium pentoxide to produce phthalic anhydride.
Air Oxidation Method: Benzene is reacted with oxygen under the action of a catalyst to produce phthalic anhydride.
Industrial Production Methods: Phthalic anhydride is produced industrially by the catalytic oxidation of o-xylene or naphthalene in a fluidized bed or fixed bed reactor .
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: Furan and maleic anhydride undergo a Diels-Alder cycloaddition followed by dehydration to produce maleic anhydride.
Industrial Production Methods: Maleic anhydride is produced by the oxidation of benzene or butane in the presence of a vanadium-phosphorus oxide catalyst .
Synthetic Routes and Reaction Conditions:
Ethylene Oxide Reaction: Ethylene oxide is reacted with ethylene glycol to produce 2-(2-hydroxyethoxy)ethanol.
Industrial Production Methods: This compound is produced industrially by the reaction of ethylene oxide with ethylene glycol under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Phthalic anhydride reacts with water to form phthalic acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions:
- Water for hydrolysis.
- Alcohols and acid catalysts for esterification.
Major Products:
- Phthalic acid from hydrolysis.
- Phthalate esters from esterification.
Types of Reactions:
Hydrolysis: Maleic anhydride reacts with water to form maleic acid.
Diels-Alder Reaction: Reacts with dienes to form cycloaddition products.
Common Reagents and Conditions:
- Water for hydrolysis.
- Dienes for Diels-Alder reactions.
Major Products:
- Maleic acid from hydrolysis.
- Cycloaddition products from Diels-Alder reactions.
Types of Reactions:
Esterification: Reacts with acids to form esters.
Etherification: Reacts with alkyl halides to form ethers.
Common Reagents and Conditions:
- Acids for esterification.
- Alkyl halides for etherification.
Major Products:
- Esters from esterification.
- Ethers from etherification.
Applications De Recherche Scientifique
2-Benzofuran-1,3-dione
Chemistry: Used as a reagent in organic synthesis.
Industry: Used in the production of plasticizers, resins, and dyes.
Furan-2,5-dione
Chemistry: Used as a dienophile in Diels-Alder reactions.
Industry: Used in the production of unsaturated polyester resins.
2-(2-hydroxyethoxy)ethanol
Mécanisme D'action
2-Benzofuran-1,3-dione
Phthalic anhydride exerts its effects through its reactivity with nucleophiles, forming various derivatives such as esters and amides .
Furan-2,5-dione
Maleic anhydride acts as an electrophile in Diels-Alder reactions, forming cycloaddition products with dienes .
2-(2-hydroxyethoxy)ethanol
This compound acts as a solvent and a reactant in various chemical reactions, facilitating the formation of esters and ethers .
Comparaison Avec Des Composés Similaires
2-Benzofuran-1,3-dione
Similar Compounds: Phthalic acid, isophthalic acid.
Uniqueness: Phthalic anhydride is more reactive due to its anhydride functional group.
Furan-2,5-dione
Similar Compounds: Maleic acid, fumaric acid.
Uniqueness: Maleic anhydride is more reactive due to its anhydride functional group.
2-(2-hydroxyethoxy)ethanol
Propriétés
Numéro CAS |
26123-45-5 |
|---|---|
Formule moléculaire |
C16H16O9 |
Poids moléculaire |
352.29 g/mol |
Nom IUPAC |
2-benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C8H4O3.C4H2O3.C4H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6/h1-4H;1-2H;5-6H,1-4H2 |
Clé InChI |
CIXDCTUCTNUFBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O |
Synonymes |
PN-1 resin polyester maleate resin PN-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)

![2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1228769.png)


![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)

![2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile](/img/structure/B1228778.png)
![6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester](/img/structure/B1228779.png)
![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)




